4-(Aminomethyl)-n-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)benzoic acid with aniline in the presence of a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) . This process yields the desired sulfonamide derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to antiproliferative effects. The compound may also interact with bacterial ribosomes, inhibiting protein synthesis and exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the sulfonamide moiety.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazolone scaffold, providing different biological activities.
Tranexamic acid: An antifibrinolytic agent with a similar aminomethyl group but different overall structure.
Uniqueness
4-(AMINOMETHYL)-N-PHENYL-BENZENESULFONAMIDE is unique due to its combined aminomethyl and sulfonamide functionalities, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6325-23-1 |
---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-(aminomethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |
InChI Key |
VGDRABOUNGYMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.